Nonafluoropentanoic anhydride

Description

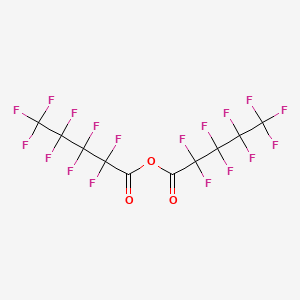

Nonafluoropentanoic anhydride (CAS 308-28-1) is a perfluorinated acid anhydride with the molecular formula C₁₀F₁₈O₃ and a molecular weight of 510.08 g/mol. It is characterized by its high fluorine content, which imparts unique chemical properties, including extreme electronegativity, thermal stability, and resistance to hydrolysis under inert conditions. The compound is hygroscopic, requiring storage in dry, inert environments to prevent decomposition . Its primary industrial use lies in synthesizing perfluorinated carboxylic acids, such as nonafluoropentanoic acid (PFPeA), which serve as precursors for surfactants, coatings, and advanced materials .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18O3/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNMNWOUFKIZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377825 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-28-1 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonafluoropentanoic anhydride can be synthesized through the reaction of perfluoropentanoic acid with phosphorus pentoxide . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the anhydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced equipment and controlled environments ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonafluoropentanoic anhydride undergoes several types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Hydrolysis: The compound reacts with water to form perfluoropentanoic acid.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products:

Perfluoropentanoic acid: Formed through hydrolysis.

Esters: Formed through esterification reactions with alcohols.

Scientific Research Applications

Environmental Applications

1. Environmental Contaminants:

NFPA and its derivatives are studied for their role as environmental contaminants, particularly in water systems. Due to their persistence, these compounds are monitored for their ecological impact, especially concerning aquatic life . Research indicates that short-chain perfluoroalkyl substances (PFAS), including NFPA, may bioaccumulate in organisms, raising concerns about long-term environmental effects .

2. Alternatives to Long-Chain PFAS:

As regulatory pressures increase on long-chain PFAS like PFOA and PFOS, NFPA is being explored as a potential alternative. Studies have focused on assessing the human health and environmental impacts of short-chain PFAS as substitutes for more hazardous compounds . The Danish EPA has initiated reviews to evaluate the safety profiles of these alternatives, including NFPA, to support regulatory frameworks .

Material Science Applications

1. Surface Coatings:

NFPA is utilized in the development of advanced surface coatings due to its hydrophobic and oleophobic properties. These coatings are applied in various industries, including textiles and electronics, to enhance water and oil repellency. The stability of NFPA under various environmental conditions makes it suitable for long-lasting protective coatings .

2. Polymer Manufacturing:

In polymer science, NFPA is incorporated into the synthesis of fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are essential in applications where durability and resistance to harsh chemicals are critical, such as in chemical processing equipment and aerospace components .

Biomedical Research Applications

1. Drug Delivery Systems:

Recent studies have indicated that NFPA can be used in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds. This property enhances the solubility and bioavailability of drugs, making NFPA a candidate for developing innovative therapeutic formulations .

2. Toxicological Studies:

Research into the systemic toxicity of NFPA has been conducted to understand its effects on human health better. Topical application studies have shown that NFPA can influence immune responses by increasing the number of immune cells such as B cells and T cells in animal models . These findings necessitate further investigation into the safety profile of NFPA in biomedical applications.

Case Studies

Mechanism of Action

The mechanism of action of nonafluoropentanoic anhydride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic species, leading to the formation of various products depending on the reactants involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Nonafluoropentanoic Anhydride vs. Non-Fluorinated Anhydrides

- Maleic Anhydride (C₄H₂O₃): A cyclic five-membered anhydride with a conjugated double bond. Unlike this compound, it lacks fluorine substituents, making it more reactive toward nucleophiles like water and alcohols. Its molecular weight (98.06 g/mol) is significantly lower, and it is widely used in polymer production (e.g., polyesters) .

- Phthalic Anhydride (C₈H₄O₃): An aromatic anhydride with a rigid benzene ring. Its electron-deficient structure facilitates electrophilic substitution reactions, contrasting with the electron-withdrawing perfluoroalkyl groups in this compound. Fluorinated phthalic anhydrides (e.g., 4-fluorophthalic anhydride) are used in PROTAC synthesis but have smaller perfluoro chains .

- It is less hydrophobic (log Kow ~0.5) compared to PFPeA (log Kow 2.78–3.40) and is employed in food additives and resin modifications .

Fluorinated Analogues

- Nonafluoropentanoic Acid (PFPeA, C₅HF₉O₂): The hydrolyzed product of this compound.

- Nonadecafluorodecanoic Acid (PFDA, C₁₀HF₁₉O₂): A longer-chain perfluoroacid (log Kow ~5.6) regulated as a substance of very high concern (SVHC) under REACH. Its anhydride form, if synthesized, would exhibit even greater hydrophobicity and thermal stability than this compound .

Reactivity and Functional Differences

| Property | This compound | Maleic Anhydride | Phthalic Anhydride | PFPeA (Acid Form) |

|---|---|---|---|---|

| Hydrolysis Rate | Slow (moisture-sensitive) | Rapid | Moderate | N/A |

| Electrophilicity | Moderate (electron-withdrawing F groups hinder nucleophilic attack) | High (conjugated double bond) | High (aromatic ring) | Low (carboxylic acid) |

| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) | High (~230°C) | Stable up to ~140°C |

| Antifungal Activity | Not reported | EC₅₀: 0.15–3.99 mM* | Not reported | Not reported |

Maleic anhydride derivatives (e.g., diphenylmaleic anhydride) show potent antifungal activity against *Sclerotinia sclerotiorum .

Industrial and Environmental Considerations

- Applications: this compound is specialized in fluorochemical synthesis, whereas maleic and phthalic anhydrides are bulk chemicals for polymers and resins . Fluorinated anhydrides are cost-prohibitive (e.g., PFPeA: ~JPY 14,900/5 mL ) compared to commodity anhydrides like succinic anhydride (~USD 1.50/kg ).

- Non-fluorinated anhydrides (e.g., maleic) degrade more readily but pose acute occupational hazards (e.g., respiratory irritation ).

Biological Activity

Nonafluoropentanoic anhydride (NFPA), a perfluorinated compound with the chemical formula C₁₀O₃F₁₈ and CAS number 308-28-1, has garnered attention for its unique biological properties and potential environmental impacts. Derived from nonafluoropentanoic acid, NFPA is characterized by its high hydrophobicity and resistance to degradation, which raises concerns regarding its biological activity and toxicity.

Chemical Structure and Properties

The structure of NFPA features a central carbon backbone with multiple fluorine substituents. This configuration imparts significant hydrophobic characteristics, making NFPA resistant to both biological degradation and environmental breakdown. The compound's unique properties are summarized in the following table:

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C₁₀O₃F₁₈ | Highly hydrophobic, persistent in environment |

| Perfluorobutanoic Acid | C₄F₉COOH | Shorter chain, less hydrophobic |

| Perfluorohexanoic Acid | C₆F₁₃COOH | Longer chain, higher potential for bioaccumulation |

| Perfluorovaleric Acid | C₅F₁₁COOH | Intermediate between butanoic and pentanoic acids |

NFPA exhibits biological activity primarily through its interaction with proteins in biological systems. The compound undergoes nucleophilic substitution reactions where the nucleophilic amine groups in proteins attack the carbonyl carbon of NFPA, leading to the formation of amide bonds. This modification increases the hydrophobicity of proteins, enhancing their separation during analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry .

Toxicity Studies

Research indicates that compounds like NFPA can be persistent environmental contaminants associated with various health risks. Notably, nonafluoropentanoic acid has been linked to endocrine disruption and developmental toxicity in animal studies. The anhydride form may exhibit similar toxicological profiles due to structural similarities .

Case Studies

- Endocrine Disruption : Studies have shown that exposure to perfluorinated compounds can lead to alterations in hormone levels and reproductive health issues in animal models. For instance, exposure to PFAS (per- and polyfluoroalkyl substances) has been correlated with thyroid hormone disruption .

- Developmental Toxicity : Animal studies have indicated that prenatal exposure to perfluorinated compounds can result in developmental delays and behavioral changes in offspring .

- Systemic Toxicity : A study evaluating systemic toxicity through topical application of related PFAS demonstrated significant liver damage and immune disruption, suggesting that NFPA may similarly affect liver function and immune responses .

Environmental Impact

NFPA's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Research indicates that perfluorinated compounds can interact with biological membranes and proteins, potentially leading to bioaccumulation . Furthermore, studies have shown that these compounds can persist in aquatic environments, raising alarms about their ecological impacts over time.

Q & A

Basic: What are the recommended methods for synthesizing Nonafluoropentanoic anhydride in laboratory settings?

Methodological Answer:

this compound can be synthesized via dehydration of nonafluoropentanoic acid using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) under anhydrous conditions. A typical protocol involves refluxing the acid with excess dehydrating agent in an inert atmosphere (e.g., nitrogen or argon) at 80–100°C for 4–6 hours. Post-reaction, the crude product is purified via fractional distillation (boiling point ~140–160°C, inferred from nonafluoropentanoic acid properties ). Reaction progress can be monitored using ¹⁹F NMR to confirm anhydride formation by observing the disappearance of the carboxylic acid signal (~δ 120–130 ppm) and emergence of the anhydride signal (~δ 110–115 ppm).

Basic: How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

Purity assessment requires a combination of techniques:

- ¹⁹F NMR spectroscopy : To confirm the absence of residual acid or hydrolyzed byproducts.

- FTIR : A strong carbonyl stretch (~1800–1850 cm⁻¹) and absence of -OH bands (~2500–3500 cm⁻¹) indicate anhydride integrity.

- Karl Fischer titration : To quantify residual moisture (<0.01% w/w), critical for fluorinated compounds prone to hydrolysis.

- Distillation : High-purity fractions are collected under reduced pressure to minimize thermal decomposition .

Advanced: What factors influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-fluorinated analogs?

Methodological Answer:

The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. For example, in esterification reactions, this compound reacts 3–5× faster than acetic anhydride under identical conditions. Kinetic studies using stopped-flow UV-Vis spectroscopy or in situ ¹⁹F NMR can quantify rate enhancements. Computational modeling (e.g., DFT) further reveals transition-state stabilization via fluorine-induced polarization .

Advanced: How does the presence of fluorine atoms impact the thermal stability and decomposition pathways of this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss attributed to retro-cyclization releasing CO₂ and perfluorinated fragments. Comparative studies with maleic anhydride (decomposition at ~150°C) highlight fluorine’s stabilizing effect. Mechanistic insights are obtained via pyrolysis-GC/MS and DFT calculations, which identify C-F bond cleavage as the rate-limiting step .

Advanced: What computational chemistry approaches are suitable for modeling the reaction mechanisms involving this compound?

Methodological Answer:

High-level ab initio methods (e.g., CCSD(T)/cc-pVTZ) or hybrid DFT (e.g., B3LYP/6-311++G(d,p)) are recommended to model fluorine’s electronic effects. Solvent interactions are incorporated via continuum models (e.g., PCM). For example, simulating nucleophilic attack by water reveals a 15–20 kcal/mol higher activation barrier compared to acetic anhydride, explaining its reduced hydrolysis rate .

Basic: What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

- Controlled Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis.

- PPE : Fluoropolymer-coated gloves and face shields to avoid skin/eye contact with corrosive vapors.

- Ventilation : Fume hoods with HEPA filters to capture volatile fluorinated byproducts.

- Waste Disposal : Neutralize residual anhydride with dry sodium bicarbonate before aqueous disposal .

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound under varying catalytic conditions?

Methodological Answer:

Systematic design of experiments (DoE) is essential:

- Catalyst Screening : Test Lewis acids (e.g., BF₃, AlCl₃) vs. Brønsted acids (e.g., H₂SO₄) under controlled humidity.

- In Situ Monitoring : Use ReactIR or ¹⁹F NMR to track intermediate formation.

- Kinetic Isotope Effects (KIE) : Deuterated solvents or substrates can distinguish between rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

Basic: What are the primary industrial or academic applications of this compound in synthetic chemistry?

Methodological Answer:

- Fluoropolymer Synthesis : As a monomer for poly(perfluoroalkylene) backbones.

- Surface Modification : Hydrophobic coatings via reaction with hydroxylated substrates (e.g., silica nanoparticles).

- Peptide Chemistry : Acylation of amino groups under mild conditions, leveraging fluorine’s stability .

Advanced: What strategies are effective in minimizing hydrolysis of this compound during experimental procedures?

Methodological Answer:

- Anhydrous Solvents : Pre-dry solvents over molecular sieves (3Å) or distillation from CaH₂.

- Inert Gas Blanketing : Maintain nitrogen/argon flow during reactions.

- Low-Temperature Reactions : Perform acylations at −20°C to slow water ingress.

- Additive Use : Scavengers like trimethyl orthoformate can sequester trace moisture .

Advanced: How does the steric and electronic profile of this compound influence its selectivity in multi-step synthesis?

Methodological Answer:

- Steric Effects : Perfluorinated chains reduce steric hindrance, favoring nucleophilic attack on the carbonyl.

- Electronic Effects : Fluorine’s inductive effect increases electrophilicity, enabling selective acylation of less nucleophilic sites (e.g., aromatic amines over alcohols). Hammett σₚ⁺ values and dual-parameter LFER analyses quantify these effects, guiding reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.